molecular formula C22H25NO2 B2795095 (E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one CAS No. 1798431-86-3

(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2795095
CAS RN: 1798431-86-3
M. Wt: 335.447
InChI Key: MDYYPEMNGFDLAX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one, also known as MPEP, is a chemical compound that belongs to the class of drugs called metabotropic glutamate receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Azepane-Based Compounds in Medicinal Chemistry

Azepane-based compounds have demonstrated a variety of pharmacological properties, making them significant in medicinal chemistry. The development of azepane-containing analogs focuses on creating less toxic, low-cost, and highly active agents for treating various diseases. Over 20 azepane-based drugs have been approved by the FDA, showcasing their widespread application in addressing different health conditions. The review highlights recent advancements in azepane-based compounds across several therapeutic areas, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. It also discusses the structure-activity relationship (SAR) and molecular docking studies, aiming to inspire new design and development strategies for azepane-based drugs with enhanced efficacy and reduced toxicity (Gao-Feng Zha et al., 2019).

Azepine, Azepane, and Azepinone in Chemistry

The literature review covering the last fifty years on azepine, azepane, and azepinone reveals their significant pharmacological and therapeutic implications. These seven-membered heterocycles are synthesized mainly through the ring expansion of five or six-membered compounds, employing various methods such as thermal, photochemical, and microwave irradiation. Despite the extensive research on the synthesis and reaction mechanisms of these compounds, their biological properties are less explored. This gap signifies a vast scope for future research, particularly in understanding the biological activities of N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).

properties

IUPAC Name

(E)-1-[3-(4-methoxyphenyl)azepan-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-25-21-13-11-19(12-14-21)20-9-5-6-16-23(17-20)22(24)15-10-18-7-3-2-4-8-18/h2-4,7-8,10-15,20H,5-6,9,16-17H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYYPEMNGFDLAX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(4-methoxyphenyl)azepan-1-yl)-3-phenylprop-2-en-1-one

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